molecular formula C12H18ClNO B3023308 N-Adamantan-2-yl-2-chloro-acetamide CAS No. 103951-51-5

N-Adamantan-2-yl-2-chloro-acetamide

Cat. No.: B3023308
CAS No.: 103951-51-5
M. Wt: 227.73 g/mol
InChI Key: IPWVZXFHPBHQRD-UHFFFAOYSA-N
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Description

N-Adamantan-2-yl-2-chloro-acetamide is a chemical compound with the molecular formula C12H18ClNO It is characterized by the presence of an adamantane core, which is a highly stable and rigid structure, and a chloroacetamide group

Scientific Research Applications

N-Adamantan-2-yl-2-chloro-acetamide has several applications in scientific research:

Safety and Hazards

The safety information available indicates that “N-Adamantan-2-yl-2-chloro-acetamide” may cause eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

Biochemical Analysis

Biochemical Properties

N-Adamantan-2-yl-2-chloro-acetamide has been synthesized from 1-adamantyl nitrate . The reactions were carried out in the sulfuric acid media . This compound interacts with nitrogen-containing nucleophiles, leading to the synthesis of new cage aminoamides .

Molecular Mechanism

It is known to interact with nitrogen-containing nucleophiles , but the specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, require further study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Adamantan-2-yl-2-chloro-acetamide typically involves the reaction of adamantane derivatives with chloroacetyl chloride. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Adamantan-2-yl-2-chloro-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Adamantan-2-yl-2-chloro-acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-Adamantan-1-yl-2-chloro-acetamide: Similar structure but with the chloroacetamide group attached to a different position on the adamantane core.

    2-(Adamantan-1-ylamino)-2-oxoacetic acid: Contains an adamantane core with an amino and oxo group.

    1-Adamantan-1-yl)piperazine dihydrochloride: Features an adamantane core with a piperazine ring.

Uniqueness

N-Adamantan-2-yl-2-chloro-acetamide is unique due to its specific positioning of the chloroacetamide group, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct biological activities and applications compared to its analogs .

Properties

IUPAC Name

N-(2-adamantyl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c13-6-11(15)14-12-9-2-7-1-8(4-9)5-10(12)3-7/h7-10,12H,1-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWVZXFHPBHQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307092
Record name N-Adamantan-2-yl-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103951-51-5
Record name N-Adamantan-2-yl-2-chloro-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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